![molecular formula C17H20N6O2 B2806060 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034275-14-2](/img/structure/B2806060.png)
3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression and regulation
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, potentially affecting cellular functions . The exact molecular and cellular effects depend on the specific genes regulated by PCAF and the context of the cells.
Actividad Biológica
The compound 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N7O2 with a molecular weight of approximately 315.33 g/mol. It features multiple functional groups including a dimethylamino group and a benzamide moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H17N7O2 |
Molecular Weight | 315.33 g/mol |
CAS Number | 2034201-25-5 |
Research indicates that compounds similar to This compound may act as selective antagonists for various receptors, including neurokinin receptors. This mechanism is pivotal in modulating neurotransmitter release and could have implications in treating central nervous system disorders.
Antitumor Effects
Studies have shown that benzamide derivatives exhibit significant antitumor activity. For instance, compounds structurally related to This compound have been tested against various cancer cell lines. The results demonstrated cytotoxic effects that were notably higher than standard chemotherapeutic agents.
Inhibition of Kinase Activity
Research has identified that certain benzamide derivatives can inhibit kinase activity effectively. For example, a related compound showed nanomolar inhibition of MET kinase activity in preclinical studies . This inhibition is crucial for cancer therapy as it can prevent tumor growth and proliferation.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer properties of a series of benzamide derivatives, including those similar to the compound . The findings revealed that several compounds significantly inhibited cell proliferation in vitro and exhibited promising results in vivo models. -
Neurokinin Receptor Antagonism :
Another study focused on the neurokinin receptor antagonism potential of related compounds. It was found that these compounds could effectively block neurokinin signaling pathways, suggesting therapeutic applications in managing pain and anxiety disorders.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-25-17-15-21-20-14(23(15)9-8-18-17)11-19-16(24)12-6-5-7-13(10-12)22(2)3/h5-10H,4,11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQXVTZBYMVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.